molecular formula C14H17NO4S B562937 N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester CAS No. 1189930-99-1

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester

Cat. No.: B562937
CAS No.: 1189930-99-1
M. Wt: 298.371
InChI Key: ZBVZLHQTQDZZPB-BMSJAHLVSA-N
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Description

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester is a deuterium-labeled compound, which means that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling is significant as it helps in tracking metabolic pathways and studying protein-ligand interactions through mass spectrometry techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester typically involves the incorporation of deuterium into the parent compound, N-(2-Benzoylmercaptopropionyl)glycine Ethyl Ester. The process generally includes the following steps:

    Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.

    Esterification: The glycine unit is esterified with ethanol to form the ethyl ester derivative

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach would involve large-scale synthesis using the same principles as the laboratory methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides

Scientific Research Applications

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester has diverse applications in scientific research:

    Isotope Labeling Studies: Used to track metabolic pathways and study protein-ligand interactions through mass spectrometry

    Peptide Synthesis: The glycine unit makes it a useful component for synthesizing isotopically labeled peptides for biological studies

    Medicinal Chemistry: The compound’s functional groups are present in many biologically active molecules, making it useful for drug discovery and development

Mechanism of Action

The mechanism of action of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester involves its incorporation into biological systems where it can be tracked using mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing researchers to study metabolic pathways and protein interactions. The compound’s functional groups, such as the benzoyl and thiol groups, interact with various molecular targets, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzoylmercaptopropionyl)glycine Ethyl Ester: The non-deuterated version of the compound.

    N-(2-Benzoylmercaptopropionyl)glycine Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group

Uniqueness

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracking and studying biological processes. The presence of deuterium alters the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .

Properties

IUPAC Name

ethyl 2-[(2-benzoylsulfanyl-3,3,3-trideuteriopropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-3-19-12(16)9-15-13(17)10(2)20-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVZLHQTQDZZPB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)SC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)OCC)SC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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